molecular formula C28H36Cl2N2O2 B2996474 1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride CAS No. 1049789-01-6

1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride

Cat. No. B2996474
CAS RN: 1049789-01-6
M. Wt: 503.51
InChI Key: IMELNXUAVLVPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride is a useful research compound. Its molecular formula is C28H36Cl2N2O2 and its molecular weight is 503.51. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

Research highlights the use of related compounds as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. Such studies illustrate the potential of these compounds in creating various chemical entities for further pharmacological screening and chemical studies (G. Roman, 2013).

Stereoselective Synthesis

The compound's structural framework has been utilized in the stereoselective synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction. This research showcases the compound's utility in producing specific isomers, which are crucial for the development of drugs with desired biological activities (S. Shivprakash & G. C. Reddy, 2014).

Potential Nootropic Agents

The compound's derivatives have been synthesized and tested for nootropic (cognitive enhancing) activity. This suggests its potential application in the development of treatments for cognitive disorders, highlighting the compound's significance in medicinal chemistry (V. Valenta et al., 1994).

PPARgamma Agonists Development

Research into structurally similar compounds has led to the development of potent and selective PPARgamma agonists. These findings underscore the compound's relevance in designing new therapeutics for diabetes, obesity, and cardiovascular diseases (J. Collins et al., 1998).

Calcium Antagonist Effects

Studies have explored the effects of similar compounds as calcium antagonists, demonstrating protective effects against cerebral ischemia and stroke in animal models. This research area opens up possibilities for the compound's application in neuroprotection and stroke prevention (H. Shinyama et al., 1997).

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O2.2ClH/c1-22-13-14-27(23(2)19-22)32-21-26(31)20-29-15-17-30(18-16-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;;/h3-14,19,26,28,31H,15-18,20-21H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMELNXUAVLVPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol Dihydrochloride

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